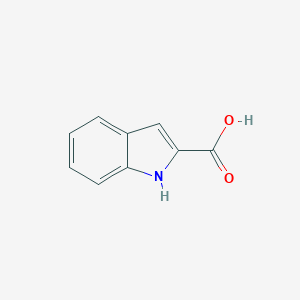

Indole-2-carboxylic acid

Description

Significance of the Indole (B1671886) Scaffold in Academic Research

The indole nucleus is a prominent structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govrjpn.org Its prevalence in essential biomolecules, such as the amino acid tryptophan, and key signaling molecules like the neurotransmitter serotonin (B10506) and the plant hormone auxin, highlights its fundamental role in biological systems. researchgate.netbohrium.com This has established the indole scaffold as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. researchgate.net Consequently, indole derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. rjpn.orgmdpi.com The structural versatility of the indole ring allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. mdpi.com

Overview of Indole-2-carboxylic Acid in Contemporary Chemical and Biological Sciences

This compound serves as a crucial derivative within the broader class of indole compounds. ontosight.ai Its chemical structure, which includes a carboxylic acid group, imparts specific acidic properties and allows for a variety of chemical transformations, such as esterification and amidation. cymitquimica.com This makes it a valuable building block in organic synthesis for creating more complex molecules. chemimpex.com In the realm of biological sciences, this compound and its derivatives have demonstrated a range of activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai Notably, it has been investigated as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor and as a potent inhibitor of lipid peroxidation. medchemexpress.com Recent research has also focused on its potential as a scaffold for developing novel inhibitors for enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), which are important targets in antiviral and cancer immunotherapy, respectively. rsc.orgsci-hub.senih.gov

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUARRIEZVDMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Record name | indole-2-carboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163782 | |

| Record name | Indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Indolecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1477-50-5 | |

| Record name | Indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Indolecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Indole 2 Carboxylic Acid and Its Derivatives

Classical and Established Synthetic Routes to Indole-2-carboxylic Acid

Fischer Indole (B1671886) Synthesis and its Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as a cornerstone for the synthesis of indoles. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com For the specific synthesis of this compound, phenylhydrazine (B124118) is reacted with pyruvic acid to form the corresponding phenylhydrazone. uop.edu.pk This intermediate is then heated with a Lewis acid, such as zinc chloride, or a Brønsted acid like hydrochloric acid or polyphosphoric acid, to induce cyclization and afford this compound. wikipedia.orguop.edu.pk

The mechanism of the Fischer indole synthesis is a well-studied process. It initiates with the formation of the phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.orgbyjus.com Protonation of the enamine is followed by a orgsyn.orgorgsyn.org-sigmatropic rearrangement, leading to the cleavage of the N-N bond. wikipedia.orgbyjus.com The resulting diimine intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine is incorporated into the final indole product. wikipedia.org

Several variants of the Fischer indole synthesis have been developed to improve yields, expand the substrate scope, and introduce different functionalities. One notable modification is the Borsche-Drechsel cyclization , which is particularly useful for synthesizing tetrahydrocarbazoles from cyclohexanone (B45756) arylhydrazones. nucleos.comwikipedia.org While not directly producing this compound, it shares a similar mechanistic pathway involving an acid-catalyzed cyclization. nucleos.com Another important variation is the Buchwald modification , which employs a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate. wikipedia.org This method broadens the range of accessible starting materials. wikipedia.org

The choice of acid catalyst can significantly influence the reaction's outcome. Common catalysts include:

Brønsted acids : Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH). wikipedia.org

Lewis acids : Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). wikipedia.org

The reaction can often be performed as a one-pot synthesis, where the arylhydrazine and carbonyl compound are subjected to indolization conditions without the need to isolate the intermediate hydrazone. thermofisher.combyjus.com

Table 1: Examples of Fischer Indole Synthesis for this compound and Derivatives

| Starting Materials | Catalyst | Product | Reference |

| Phenylhydrazine, Pyruvic acid | Zinc chloride | This compound | uop.edu.pk |

| 1-Methylphenylhydrazine, Pyruvic acid | Alcoholic hydrogen chloride | 1-Methylthis compound | thermofisher.com |

| Phenylhydrazine, Ethyl pyruvate (B1213749) | Polyphosphoric acid | Ethyl indole-2-carboxylate (B1230498) | orgsyn.org |

Reduction of 3-(2-nitrophenyl)-2-oxopropanoic Sodium Salt

An alternative classical route to this compound involves the reductive cyclization of a suitably substituted nitroaromatic compound. Specifically, the reduction of 3-(2-nitrophenyl)-2-oxopropanoic acid (often used as its sodium salt) provides a direct pathway to the target molecule. This method is a key step in what is closely related to the Reissert indole synthesis.

The synthesis begins with the condensation of o-nitrotoluene and diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide. This reaction forms the ethyl ester of 3-(2-nitrophenyl)-2-oxopropanoic acid. The subsequent step is the crucial reduction of the nitro group, which is typically achieved using a reducing agent such as zinc dust in glacial acetic acid or iron powder with sodium bisulfite. uop.edu.pk This reduction leads to the formation of an amino group, which spontaneously undergoes intramolecular cyclization with the adjacent ketone functionality. The resulting intermediate then dehydrates to form the indole ring. Finally, hydrolysis of the ester group yields this compound.

This synthetic approach is advantageous as it utilizes readily available starting materials. The reduction of the nitro group is a critical transformation, and various reagents can be employed to effect this change, each with its own set of reaction conditions and selectivities.

Table 2: Key Transformations in the Synthesis of this compound via Nitroarene Reduction

| Precursor | Reducing Agent | Key Intermediate | Final Product | Reference |

| Ethyl 3-(2-nitrophenyl)-2-oxopropanoate | Zinc and glacial acetic acid | Ethyl indole-2-carboxylate | This compound (after hydrolysis) | uop.edu.pk |

| o-Nitrobenzalrhodanine | - | - | This compound (after reductive cyclization and hydrolysis) | orgsyn.org |

Condensation Reactions in this compound Synthesis

Condensation reactions form a versatile class of methods for constructing the indole nucleus of this compound. These reactions typically involve the formation of new carbon-carbon and carbon-nitrogen bonds through the reaction of two or more different molecules.

One prominent example is the Japp-Klingemann reaction . This reaction involves the coupling of a diazonium salt with a β-keto ester or a similar active methylene (B1212753) compound. The resulting azo compound can then be subjected to Fischer-type cyclization conditions to yield an indole. For the synthesis of this compound derivatives, this method can be adapted by choosing appropriate starting materials that will lead to the desired substitution pattern on the indole ring. The optimization of this reaction has been a key part of developing scalable syntheses for this compound esters.

Another relevant condensation approach is the synthesis involving the reaction of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. This method has been shown to produce this compound esters in good yields. scielo.br The reaction is often catalyzed by a copper salt, although advancements have led to the use of microwave irradiation in ionic liquids to improve reaction times and yields under milder conditions. scielo.br This approach is particularly useful for creating a variety of substituted indole-2-carboxylates by varying the substituents on the starting aryl aldehyde or ketone. scielo.br Both electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated. scielo.br

Hemetsberger-Knittel Indole Synthesis Applications

The Hemetsberger-Knittel synthesis is a thermal or base-catalyzed decomposition of α-azido-α,β-unsaturated esters to yield this compound esters. This method provides a direct route to the indole-2-carboxylate core structure.

The synthesis starts with the condensation of an aromatic aldehyde with an α-azido ester, typically ethyl azidoacetate, in the presence of a base such as sodium ethoxide. This Knoevenagel-type condensation yields an α-azido-α,β-unsaturated ester. Upon heating, this intermediate undergoes a orgsyn.orgorgsyn.org-sigmatropic rearrangement, expelling dinitrogen gas (N₂) to form a vinyl nitrene intermediate. This highly reactive nitrene then rapidly cyclizes onto the aromatic ring to form the indole nucleus. The ester functionality at the 2-position is inherent to the starting materials, making this a direct synthesis of indole-2-carboxylates.

The Hemetsberger-Knittel synthesis is particularly useful for preparing indoles with specific substitution patterns on the benzene (B151609) ring, as the substitution is determined by the starting aromatic aldehyde. The reaction conditions are generally neutral or basic, which can be advantageous for substrates that are sensitive to the strong acids often used in other indole syntheses like the Fischer method.

Larock Indole Synthesis in this compound Analogues

The Larock indole synthesis is a powerful palladium-catalyzed method for constructing indoles from o-haloanilines and alkynes. This reaction has proven to be highly versatile for the synthesis of a wide range of substituted indoles, including analogues of this compound.

In a typical Larock indole synthesis, an N-substituted or N-unsubstituted o-haloaniline is coupled with a disubstituted alkyne in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. The reaction proceeds through a sequence of oxidative addition of the palladium catalyst to the aryl halide, migratory insertion of the alkyne, and reductive elimination to form the indole ring.

To synthesize this compound analogues, an appropriately substituted alkyne is required. For example, using an alkyne with a carboxylate or a protected carboxyl group at one of the acetylenic carbons would lead to the desired indole-2-carboxylate derivative. The Larock synthesis is known for its excellent functional group tolerance and its ability to be performed as a one-pot reaction. This method provides a convergent and flexible route to polysubstituted indoles that may be difficult to access through classical methods.

Reissert Indole Synthesis for Substituted this compound Esters

The Reissert indole synthesis is a classical and reliable method for preparing indole-2-carboxylic acids and their esters. uop.edu.pk The reaction begins with the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base, typically sodium ethoxide. uop.edu.pk This initial step forms the ethyl ester of 3-(2-nitrophenyl)-2-oxopropanoic acid.

The key transformation in the Reissert synthesis is the reductive cyclization of this intermediate. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent keto group to form the indole ring. uop.edu.pk Common reducing agents for this step include zinc and acetic acid, or catalytic hydrogenation. uop.edu.pk The product of this cyclization is an this compound ester.

This method is particularly valuable for synthesizing indoles with substituents on the benzene ring, as the corresponding substituted o-nitrotoluenes are often readily available. The ester group at the 2-position can be subsequently hydrolyzed to the carboxylic acid or transformed into other functional groups. The Reissert synthesis provides a straightforward pathway to the this compound scaffold from simple starting materials.

Table 3: Comparison of Synthetic Routes to this compound

| Synthetic Method | Key Starting Materials | General Conditions | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine, Pyruvic acid (or its ester) | Acidic (Brønsted or Lewis) | Widely applicable, can be one-pot. thermofisher.comwikipedia.org |

| Reduction of Nitro-precursor | o-Nitrotoluene, Diethyl oxalate | Base-catalyzed condensation followed by reduction | Utilizes readily available nitroaromatics. uop.edu.pk |

| Condensation Reactions | 2-Halo aryl aldehydes, Ethyl isocyanoacetate | Copper or Palladium catalysis, sometimes microwave-assisted | Good for substituted derivatives. scielo.br |

| Hemetsberger-Knittel Synthesis | Aromatic aldehyde, Ethyl azidoacetate | Thermal or base-catalyzed | Direct synthesis of indole-2-carboxylates, avoids strong acids. |

| Larock Indole Synthesis | o-Haloaniline, Substituted alkyne | Palladium catalysis | High functional group tolerance, convergent. |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Base-catalyzed condensation and subsequent reduction | Classical and reliable method. uop.edu.pk |

Condensation of 2-Halo Aryl Aldehydes/Ketones with Ethyl Isocyanoacetate

A prominent method for constructing the indole-2-carboxylate framework involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. This approach typically proceeds through a cascade process involving condensation, coupling, and cyclization.

A straightforward and efficient synthesis of indole-2-carboxylic esters has been achieved through a ligand-free copper-catalyzed cascade reaction. rsc.orgnih.gov This process utilizes 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate, with the reaction proceeding effectively for a range of 2-iodo, 2-bromo, and 2-chloro substituted starting materials under mild or even room temperature conditions. rsc.orgnih.gov The use of copper catalysis facilitates the crucial intramolecular C-N bond formation. Some procedures have drawbacks such as long reaction times and moderate yields, particularly for 2-chloro aryl substrates which may require higher temperatures. scielo.br

To enhance reaction efficiency, microwave-assisted syntheses have been developed. An improved procedure using an ionic liquid, 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH), under controlled microwave irradiation (100 W) at 50 °C, has been shown to produce this compound esters in excellent yields. scielo.brresearchgate.netresearchgate.net This microwave-assisted method offers several advantages, including significantly reduced reaction times, high product yields, and milder reaction conditions. scielo.brresearchgate.net For instance, using 2-bromo benzaldehyde (B42025) and ethyl isocyanoacetate with a copper(I) iodide catalyst in [bmim]OH, the reaction time can be as short as 10 minutes. researchgate.netresearchgate.net

Table 1: Synthesis of Ethyl 1H-indole-2-carboxylate via Condensation

| Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo Benzaldehyde | CuI (12 mol%) | [bmim]OH | 50°C, 8h | 57% | scielo.br |

| 2-Bromo Benzaldehyde | CuI | [bmim]OH | Microwave (100W), 50°C, 10 min | 88% | researchgate.net |

| 2-Halo Aryl Aldehydes/Ketones | Copper (Ligand-free) | Various | Room Temp / Mild | Good | rsc.orgnih.gov |

Advanced and Green Synthetic Approaches for this compound Derivatives

In recent years, the focus has shifted towards developing more sustainable and efficient catalytic strategies for indole synthesis, minimizing waste and employing milder reaction conditions.

Catalytic Strategies in this compound Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of complex indole derivatives. One notable application is the palladium-catalyzed intramolecular arylative carboxylation of allenes with carbon dioxide (CO2) to construct 3-substituted indole-2-carboxylic acids. organic-chemistry.org This reaction proceeds in high yields using a catalytic system of palladium chloride (PdCl2) and a phosphine (B1218219) ligand under 1 atmosphere of CO2. organic-chemistry.org

A practical and environmentally benign hydrogen reduction process for the synthesis of this compound has been developed using a Pd-loaded Al-MCM-41 mesoporous catalyst. tandfonline.com This method involves the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. The heterogeneous catalyst can be easily recovered and reused, making the process more sustainable. tandfonline.com This approach provides the final product in excellent purity and a 56% yield. tandfonline.com

Palladium catalysts are also effective in the C3–H bond activation of indole-carboxylic acids for reactions with benzyl (B1604629) alcohols in water, leading to the synthesis of bis(indolyl)methanes. mdpi.com Mechanistic studies suggest the formation of an (η3-benzyl)palladium(II) complex that activates the C-H bond at the C3-position of the indole ring. mdpi.com

Rhodium catalysts offer a CO-free approach for the synthesis of indole-2-carboxylic esters. rsc.orgnih.gov A reported method utilizes the rhodium-catalyzed C(2)-alkoxycarbonylation of indoles with 2,4,6-trimethylbenzoic acid-based carbonate anhydrides as the alkoxycarboxyl source. rsc.orgnih.gov This reaction demonstrates selective C–O bond cleavage of the anhydrides, allowing for the introduction of various alkoxycarbonyl groups. rsc.org The combination of a rhodium catalyst and potassium iodide is suggested to promote the in situ formation of the active RhI species. rsc.org

Furthermore, rhodium-catalyzed alkoxycarbonylation of indolines using dialkyl dicarbonates and carboxylic acid anhydrides provides a direct route to C7-carbonylated indolines, which can be precursors to functionalized indoles. acs.org This additive- and CO-free method is a simple and straightforward protocol for synthesizing these valuable derivatives. acs.org

Copper-catalyzed Ullmann coupling reactions represent a versatile and increasingly powerful strategy for the synthesis of this compound derivatives. clockss.org These methods often overcome some of the limitations encountered with other transition-metal catalysts. clockss.org

A ligand-free, copper-catalyzed one-pot intramolecular C-N coupling reaction has been developed for the divergent synthesis of various this compound derivatives, including esters, amides, and anhydrides. clockss.org This approach uses readily available substrates and provides the desired products in moderate to good yields. clockss.org The reaction typically employs a copper(I) salt, such as CuI, and a base like potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures. clockss.org The proposed mechanism involves the ring opening of a precursor, coordination with the copper catalyst, and subsequent intramolecular amination. clockss.org

Microwave irradiation has also been successfully combined with copper-catalyzed Ullmann-type cross-coupling reactions to accelerate the synthesis of indole derivatives. mdpi.com

Table 2: Ligand-Free Copper-Catalyzed Synthesis of this compound Derivatives

| Substrate | Copper Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Compound 3b (model substrate) | CuI (10 mol%) | K2CO3 (1 equiv.) | DMF | 110 °C | 70% | clockss.org |

| Various aldehydes | CuI (10 mol%) | K2CO3 (1 equiv.) | DMF | 110 °C | Moderate to Good | clockss.org |

Iron catalysts offer a cheaper and more environmentally friendly alternative to precious metal catalysts for the synthesis of this compound. A method utilizing nitrotoluene and diethyl oxalate as starting materials employs an iron catalyst for condensation and subsequent reduction to yield this compound. google.comgoogle.com

Specifically, ferrous hydroxide has been used as a catalyst in a process where the initial condensation product is reduced with hydrazine (B178648) hydrate (B1144303). google.com This method is highlighted by its mild reaction conditions, simple work-up procedure, and high chemical yield. google.com Another approach uses ferrous sulfate (B86663) and ammonium (B1175870) hydroxide as the reducing agents for 3-(2-nitrophenyl)-2-oxopropanoic sodium salt, although this can lead to the precipitation of iron mud, necessitating recrystallization of the product. tandfonline.com In contrast, the ferrous hydroxide-catalyzed method with hydrazine hydrate is presented as a cleaner alternative. tandfonline.com

Copper-Catalyzed Ullmann Coupling Reactions

Microwave-Assisted Synthesis in Ionic Liquids for this compound Esters

A notable advancement in the synthesis of this compound esters involves the use of microwave irradiation in conjunction with ionic liquids. This method provides an efficient and rapid route to these valuable compounds. Specifically, the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate can be effectively carried out in the ionic liquid 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) under controlled microwave irradiation at 100 W and 50 °C. researchgate.netscienceopen.comscielo.br This approach offers several advantages, including high product yields, significantly reduced reaction times, mild reaction conditions, and a simplified workup process. researchgate.netscienceopen.comscielo.br

The synergy between microwave heating and ionic liquids is key to the success of this methodology. Ionic liquids, due to their ionic nature, interact effectively with microwave energy, leading to rapid and uniform heating of the reaction mixture. scielo.br This localized superheating accelerates the reaction rate, often resulting in cleaner reactions with fewer byproducts compared to conventional heating methods. scielo.br The reaction time is typically short, with optimal results often achieved within 10 minutes. researchgate.net

This method has been successfully applied to a range of substrates, including various 2-halo aryl aldehydes and ketones, affording the corresponding ethyl indole-2-carboxylates in excellent yields. researchgate.netscienceopen.com For instance, a 60-mmol-scale synthesis using this protocol has been reported to yield the desired product in 88% yield, demonstrating its scalability. scielo.br

Solvent-Free Reaction Systems for this compound Synthesis

In the pursuit of greener and more atom-economical synthetic methods, solvent-free reaction systems have emerged as a powerful strategy. For the synthesis of indole derivatives, the Passerini three-component condensation, a reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide, can be performed under solvent-free conditions at elevated temperatures. google.com

Specifically, the reaction of isatins (as carbonyl compound surrogates), carboxylic acids, and isocyanides under solvent-free conditions at 100 °C in the presence of air provides a practical and efficient route to 3,3-disubstituted oxindole (B195798) derivatives. google.com This method is notable for its high efficiency and broad substrate scope. For example, the reaction is not limited to aromatic and α,β-unsaturated acids; aliphatic acids like acetic acid also participate effectively. google.com Furthermore, various substituted isatins and different isocyanides can be employed, leading to a diverse range of oxindole products in good to excellent yields. google.com

The synthetic utility of this solvent-free Passerini reaction can be further extended. For instance, using electron-deficient phenols as the acid component results in the formation of O-arylated oxindole derivatives. google.com Additionally, a one-pot synthesis of oxindoles featuring a free hydroxyl group at the benzylic position has been developed by combining the Passerini reaction with a subsequent base-mediated hydrolysis under mild conditions, affording the final product in high yield. google.com

Multicomponent Reactions (e.g., Ugi Four-Component Reaction) for this compound Analogues

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), represent a highly efficient strategy for the synthesis of complex molecules, including analogues of this compound, in a single step. The U-4CR involves the combination of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce a di-amide derivative. This approach is valued for its atom economy, operational simplicity, and ability to generate molecular diversity. nih.govwiley.com

In the context of this compound, it can serve as the acidic component in the Ugi reaction. For example, a metal-free intramolecular post-Ugi cyclization method has been developed to synthesize pyrazino[1,2-a]indole-1,4-dione-indole-2-phenylacetamides. This process begins with a U-4CR involving tryptophanate, 1H-indole-2-carboxylic acid, benzaldehyde derivatives, and isocyanide derivatives. wiley.com The resulting Ugi adduct undergoes a subsequent intramolecular cyclization under basic conditions to yield the final heterocyclic products. wiley.com

The versatility of the Ugi reaction is further demonstrated in the synthesis of indole- and pyrrole-fused diketopiperazines. In this one-pot approach, a tandem Ugi-4CR is followed by an in situ intramolecular cyclization of the Ugi adduct. The reaction utilizes 1H-indole-2-carboxylic acid or 1H-pyrrole-2-carboxylic acid as the acid component, the HCl salt of various amino acid esters as the amine component, a range of substituted benzaldehydes, and various isocyanides. rsc.org

Furthermore, a modified Ugi reaction, known as the split-Ugi methodology, is suitable for bis-secondary diamines. For instance, starting with 1H-indole-2-carboxylic acid or its N-protected derivative, piperazine, formaldehyde, and an aromatic isocyanide, the split-Ugi reaction in refluxing methanol (B129727) cleanly affords the desired products in high yields. nih.gov

C-H Activation and Functionalization Strategies

Palladium-Catalyzed C3-H Activation of Indole-Carboxylic Acids

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds. In the case of indole-carboxylic acids, the carboxylic acid group can act as a directing group, facilitating regioselective C-H activation at specific positions of the indole ring.

A notable example is the synthesis of bis(indolyl)methanes through a palladium-catalyzed domino reaction of indole-carboxylic acids with benzyl alcohols in water. mdpi.comresearchgate.net This protocol involves the C3-H bond activation and subsequent benzylation of the indole core. Mechanistic studies suggest that an (η3-benzyl)palladium(II) complex, formed from the palladium catalyst and benzyl alcohol, is the active species that activates the C-H bond at the C3-position of the indole. mdpi.comresearchgate.net The 2-carboxylic acid moiety plays a crucial role as a directing group in this C3-H palladation. mdpi.comresearchgate.net This method is highly C3-selective, with no C2- or N-benzylated products being formed. researchgate.net

In a different transformation, the palladium-catalyzed reaction of indole-2-carboxylic acids with nitriles in the presence of silver carbonate leads to decarboxylative dual C-H activation, resulting in the formation of triazaindeno-fluorenes (indolocarbolines). rsc.org In the absence of a nitrile, a self-coupling reaction occurs to form diindolocarbazoles. rsc.org

Furthermore, a palladium-catalyzed dearomative Heck/[4 + 3] decarboxylative cyclization of C2-tethered indoles with α-oxocarboxylic acids has been reported. rsc.org This reaction proceeds via a Heck reaction pathway, leading to an alkyl-Pd(II) species which then undergoes C-H activation to form a C,C-palladacycle. This intermediate is subsequently trapped by an α-oxocarboxylic acid to afford complex fused indoline (B122111) structures. rsc.org

Oxidative Vinylation Approaches

Palladium-catalyzed oxidative vinylation offers a direct method for introducing a vinyl group onto the indole nucleus. The carboxyl group can serve as a removable directing group to control the regioselectivity of this transformation.

For instance, the palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids with alkenes proceeds through a directed C-H functionalization at the C2-position, followed by decarboxylation, to yield 2-vinylated indoles. acs.orgnih.gov This strategy allows for vinylation at an otherwise less reactive position of the indole ring. Similarly, this decarboxylative vinylation approach is applicable to other heteroaromatic carboxylic acids such as those of pyrrole (B145914), furan, and thiophene. acs.orgnih.gov

Chemical Transformations and Derivatization Strategies for this compound

This compound is a versatile building block that can undergo a variety of chemical transformations and derivatizations to generate a wide range of functionalized indole derivatives.

One of the most fundamental transformations is the reduction of the indole ring to an indoline. Indoline-2-carboxylic acid can be obtained from the reduction of this compound. researchgate.netsioc-journal.cn This transformation is a key step in the synthesis of various bioactive molecules and pharmaceuticals. researchgate.netsioc-journal.cn Conversely, indoline-2-carboxylic acid can be dehydrogenated to re-form the this compound scaffold. For example, the methyl ester of 6-nitroindoline-2-carboxylic acid can be readily dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield methyl 6-nitroindole-2-carboxylate. researchgate.net

The carboxylic acid moiety of this compound can be readily converted into other functional groups. For example, it can be esterified to form this compound esters, such as ethyl indole-2-carboxylate, through reaction with an alcohol in the presence of an acid catalyst. orgsyn.org The ester can then be hydrolyzed back to the carboxylic acid via alkaline hydrolysis. orgsyn.org

Furthermore, the carboxylic acid can be activated and coupled with amines or hydrazines to form amides or carbohydrazides. For instance, this compound can be reacted with substituted benzyl hydrazines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) to produce N'-substituted-1H-indole-2-carbohydrazides. mdpi.com 1-Methylthis compound can undergo amide coupling reactions with fenbufen (B1672489) and ethacrynic acid derivatives. sigmaaldrich.com

Decarboxylation of this compound to yield indole can be achieved by heating, for instance, at 230°C. orgsyn.orgacs.org This reaction provides a route to 3-substituted indoles if an electrophilic substitution is performed prior to decarboxylation. orgsyn.org

The indole ring itself is susceptible to electrophilic substitution, typically at the C3-position. orgsyn.org This allows for the introduction of a wide variety of substituents onto the indole core, further expanding the chemical diversity of this compound derivatives.

Esterification of this compound

The conversion of this compound to its corresponding esters is a fundamental and frequently employed transformation in the synthesis of its derivatives. This reaction is typically achieved by treating the carboxylic acid with an alcohol in the presence of an acid catalyst.

One common method involves the use of concentrated sulfuric acid as the catalyst. For instance, the esterification of 3-bromo-1H-indole-2-carboxylic acid with anhydrous ethanol (B145695) is carried out at 80°C for 2 hours to produce ethyl 3-bromo-1H-indole-2-carboxylate. nih.gov Similarly, 6-bromothis compound can be esterified under the presence of concentrated sulfuric acid to yield its corresponding ester. mdpi.com The reaction is generally monitored by thin-layer chromatography (TLC) and quenched with a saturated aqueous solution of sodium bicarbonate. nih.gov

Another approach to synthesizing this compound esters is through the Fischer indole synthesis, starting from ethyl pyruvate phenylhydrazone. This reaction can be catalyzed by various acids, including polyphosphoric acid, sulfuric acid in acetic acid, or zinc chloride. orgsyn.org Furthermore, microwave-assisted synthesis in the presence of an ionic liquid like 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) has been reported as an efficient method for producing this compound esters in high yields. researchgate.netresearchgate.netscielo.br This method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netresearchgate.netscielo.br

A ligand-free copper-catalyzed cascade process has also been developed for the synthesis of this compound esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. nih.gov This method proceeds well for various 2-iodo-, bromo-, and chloro-substrates under mild conditions. nih.gov

Table 1: Examples of Esterification Reactions of this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Bromo-1H-indole-2-carboxylic acid | Anhydrous ethanol, concentrated sulfuric acid, 80°C, 2h | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |

| 6-Bromothis compound | Concentrated sulfuric acid | Ethyl 6-bromo-1H-indole-2-carboxylate | mdpi.com |

| This compound | Ethanol, acid catalyst | Ethyl 1H-indole-2-carboxylate | researchgate.net |

| 2-Halo aryl aldehydes/ketones, ethyl isocyanoacetate | CuX (X = I, Br, Cl), [bmim]OH, microwave (100W), 50°C | This compound esters | researchgate.net |

| 2-Halo aryl aldehydes/ketones, ethyl isocyanoacetate | Ligand-free copper catalyst | This compound esters | nih.gov |

Amide Coupling and Formation of Indole-2-carboxamides

The formation of an amide bond from this compound is a key step in the synthesis of many biologically active compounds. This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with an amine.

A common method for amide coupling involves the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.gov For example, a series of rimantadine-derived indoles were synthesized by coupling commercially available indole-2-carboxylic acids with rimantadine (B1662185) hydrochloride using EDC·HCl, HOBt, and N,N-diisopropylethylamine (DIPEA). nih.gov Similarly, 4,6-difluorothis compound was coupled with benzylamine (B48309) or phenylhydrazine to produce the corresponding amides in high yields. nih.gov

Another approach involves the conversion of the carboxylic acid to its acid chloride, which then reacts with an amine to form the amide. eurjchem.com This method was used to synthesize a series of indole-2-carboxamides by first refluxing the N-substituted this compound with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with appropriate amines in the presence of pyridine. tandfonline.com

The direct conversion of a carboxylic acid to an amide can be challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. mdpi.com Coupling agents like EDCI are used to overcome this by forming a good leaving group that can be displaced by the amine. mdpi.com

Table 2: Examples of Amide Coupling Reactions

| This compound Derivative | Amine | Coupling Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Commercially available indole-2-carboxylic acids | Rimantadine hydrochloride | EDC·HCl, HOBt, DIPEA | Rimantadine-derived indoles | nih.gov |

| 4,6-Difluorothis compound | Benzylamine | EDC·HCl, HOBt, DIPEA | N-Benzyl-4,6-difluoroindole-2-carboxamide | nih.gov |

| 4,6-Difluorothis compound | Phenylhydrazine | EDC·HCl, HOBt, DIPEA | N'-Phenyl-4,6-difluoroindole-2-carbohydrazide | nih.gov |

| N-Substituted this compound | Various amines | SOCl₂, then pyridine | N-Substituted indole-2-carboxamides | tandfonline.com |

| This compound | Substituted benzyl hydrazine | EDCI, CH₂Cl₂ | N'-(Substituted benzyl)indole-2-carbohydrazides | mdpi.com |

N-Substitution Reactions on the this compound Core

Modification of the indole nitrogen (N-1 position) is a common strategy to diversify the this compound scaffold. Alkylation is a primary method for introducing substituents at this position.

The alkylation of the nitrogen of ethyl indole-2-carboxylate can be successfully carried out using aqueous potassium hydroxide (KOH) in acetone. mdpi.com For instance, reaction with allyl bromide or benzyl bromide in the presence of aqueous KOH at room temperature affords the corresponding N-alkylated esters in excellent yields. mdpi.com Interestingly, by increasing the amount of aqueous KOH and refluxing the reaction, the corresponding N-alkylated carboxylic acids can be obtained directly without isolating the intermediate ester. mdpi.com

The choice of base and solvent can significantly influence the outcome of the reaction. For example, using sodium methoxide (B1231860) (NaOMe) in methanol leads to transesterification instead of N-alkylation, yielding methyl indole-2-carboxylate. mdpi.com In contrast, using sodium ethoxide (NaOEt) in ethanol with allyl or benzyl bromides results in low to moderate yields of the N-alkylated acids. mdpi.com

The synthesis of N-substituted this compound derivatives can also be achieved by first performing the N-alkylation on an ester derivative, followed by hydrolysis of the ester to the carboxylic acid. tandfonline.com

Table 3: N-Alkylation of Ethyl Indole-2-carboxylate

| Alkylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Allyl bromide | aq. KOH/Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| Benzyl bromide | aq. KOH/Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| Allyl bromide | NaOEt/Ethanol | 1-Allyl-1H-indole-2-carboxylic acid | Low-Moderate | mdpi.com |

| Benzyl bromide | NaOEt/Ethanol | 1-Benzyl-1H-indole-2-carboxylic acid | Low-Moderate | mdpi.com |

| Amyl bromide | NaOEt/Ethanol | 1-Amyl-1H-indole-2-carboxylic acid | High | mdpi.com |

Introduction of Substituents at Indole Ring Positions (e.g., Halogenation, Alkylation)

The introduction of substituents onto the indole ring itself provides another avenue for structural modification. Halogenation and alkylation are two important reactions in this context.

Halogenation of the indole nucleus can be achieved at various positions. For example, 3-haloindoles can be prepared, but they are often unstable and must be used immediately. bhu.ac.in The synthesis of 5-bromo-1-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-indole-2-carboxylic acid.

Alkylation at the C3 position of the indole ring can be achieved through various methods. A cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen has been reported. rsc.org This method allows for the direct functionalization of indoles with readily available carboxylic acids. rsc.org For instance, 2-methyl-1H-indole can be alkylated at the C3 position with a range of carboxylic acids using a Co(acac)₃/Triphos catalytic system. rsc.org

The alkylation of methyl 3-hydroxyindole-2-carboxylate has also been studied, revealing that O, C, or N-alkylation can occur depending on the reaction conditions. d-nb.info Polar aprotic solvents and large cations tend to favor O-alkylation. d-nb.info

Formation of Hydrazone Derivatives from this compound

Hydrazone derivatives of this compound are synthesized by reacting an indole-2-carbohydrazide with an aldehyde or ketone. The initial step is the formation of the hydrazide from the corresponding ester.

Typically, ethyl 1H-indole-2-carboxylate is subjected to hydrazinolysis with hydrazine hydrate in ethanol to yield 1H-indole-2-carbohydrazide. researchgate.netnih.gov This hydrazide is then condensed with various aromatic aldehydes in an acidic medium, such as acetic acid in ethanol, to produce the corresponding hydrazone derivatives in good yields. researchgate.netnih.govresearchgate.net

For example, a series of novel indole-based hydrazone derivatives were synthesized by reacting 1H-indole-2-carbohydrazide with appropriate benzaldehyde derivatives. researchgate.net Similarly, arylhydrazone 5-methoxyindole-2-carboxylates were prepared by condensing the hydrazide of 5-methoxyindole (B15748) carboxylic acid with substituted benzaldehydes. mdpi.com

Table 4: Synthesis of Indole-based Hydrazones

| Indole Ester | Reagents for Hydrazide Formation | Aldehyde/Ketone | Reagents for Hydrazone Formation | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate, ethanol | Aromatic aldehydes | Acetic acid, ethanol | Indole-2-carbohydrazide hydrazones | nih.govresearchgate.net |

| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate | Benzaldehyde derivatives | - | Indole-based hydrazones | researchgate.net |

| Methyl 5-methoxyindole-2-carboxylate | Hydrazine hydrate, ethanol | Substituted benzaldehydes | - | Arylhydrazone 5-methoxyindole-2-carboxylates | mdpi.com |

Conversion of this compound to Acid Chlorides

The conversion of carboxylic acids to their corresponding acid chlorides is a crucial step for subsequent reactions, such as amide and ester formation. Thionyl chloride (SOCl₂) is a common reagent for this transformation. libretexts.org

The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the thionyl chloride, leading to the formation of a chlorosulfite intermediate. libretexts.org This intermediate is a better leaving group, and a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acid chloride. libretexts.org

In the context of this compound derivatives, N-substituted indole-2-carboxylic acids have been converted to their acyl chlorides by refluxing with SOCl₂ in benzene. tandfonline.com The resulting acid chloride can then be used without purification in subsequent reactions, such as amide coupling. eurjchem.comtandfonline.com

Oxidation Reactions of this compound

The oxidation of this compound has been investigated under various conditions, leading to different products. Electrochemical oxidation of this compound at a pyrolytic graphite (B72142) electrode in a neutral aqueous solution has been studied. researchgate.net The products of this electrode reaction were identified as 2,4-, 2,6-, and 2,7-dioxindoles, as well as COC- and CC-linked dimers. researchgate.net

In a different study, the oxidation of a derivative, compound 9p, led to the formation of a para-benzoquinone derivative, 9p-O. nih.gov This oxidized product showed strong inhibitory activity against the enzymes IDO1 and TDO. nih.gov

Furthermore, the enzyme 5,6-dihydroxythis compound oxidase (DHICA oxidase) is known to catalyze the oxidation of 5,6-dihydroxythis compound (DHICA) to indole-5,6-quinone-2-carboxylic acid, which plays a role in melanin (B1238610) biosynthesis. uniprot.org

Reduction of this compound to Indoline-2-carboxylic Acid

The reduction of the pyrrole ring in this compound to yield indoline-2-carboxylic acid is a significant transformation, providing a key building block for various pharmaceuticals. sioc-journal.cnresearchgate.net Several methods have been developed to achieve this reduction, ranging from dissolving metal reductions to catalytic hydrogenation.

One established method involves the use of dissolving metals in liquid ammonia. Specifically, this compound or its esters can be efficiently and selectively reduced to the corresponding indoline-2-carboxylic acid using lithium, sodium, or potassium dissolved in liquid ammonia. google.com The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107), 1,2-dimethoxy ethane, or dioxane. google.com To enhance the process, a weak proton donor like aniline (B41778) may be added to the reaction mixture. google.com For example, reacting this compound dissolved in tetrahydrofuran with lithium in liquid ammonia at -30°C to -35°C, followed by quenching with ethanol, yields indoline-2-carboxylic acid after workup. google.com

Historically, other reduction methods were employed. One such process involved using metallic tin and dry hydrogen chloride gas in ethanol within a high-pressure sealed bomb. google.comgoogle.com This method first produces the indoline-2-carboxylic acid ethyl ester as a tin complex, which must be isolated and then treated with ammonia to liberate the free ester, followed by hydrolysis to obtain the desired free acid. google.comgoogle.com Another early method described by Hudson and Robertson involved the reduction of indole-2-carboxamide with phosphonium (B103445) iodide and fuming hydriodic acid, followed by hydrolysis of the resulting indoline-2-carboxamide to give indoline-2-carboxylic acid. google.comresearchgate.net

Catalytic hydrogenation represents another important route. The N-acyl or N-Boc protected derivatives of indole-2-carboxylates can be hydrogenated to afford indoline diastereomers. clockss.org For instance, N-Boc protected methyl 3-(carboxymethyl)indole-2-carboxylate can be hydrogenated using a 10% Palladium on carbon (Pd/C) catalyst in ethanol under pressure to yield the corresponding cis-indoline derivative. clockss.org However, catalytic hydrogenation of certain 3-substituted indole-2-carboxylates can sometimes lead to the reduction of the benzene ring instead of the pyrrole ring, depending on the substituent and reaction conditions. clockss.org Other reducing agents like magnesium in methanol have also been used to obtain the 3-unsubstituted indoline. clockss.org

The choice of reducing agent and conditions can be summarized in the following table.

| Method | Reducing Agent(s) | Solvent/Conditions | Substrate | Product | Reference(s) |

| Dissolving Metal | Lithium, Sodium, or Potassium | Liquid Ammonia, THF | This compound or ester | Indoline-2-carboxylic acid | google.com |

| Tin/HCl | Metallic Tin, HCl gas | Ethanol, high pressure | This compound ethyl ester | Indoline-2-carboxylic acid ethyl ester tin complex | google.comgoogle.com |

| Phosphonium Iodide | Phosphonium Iodide, HI | Fuming Hydriodic Acid | Indole-2-carboxamide | Indoline-2-carboxamide | google.comresearchgate.net |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol, 60 psi | N-Boc-3-substituted-indole-2-carboxylates | N-Boc-cis-indolines | clockss.org |

| Magnesium Reduction | Magnesium | Methanol | Indole-2-carboxylate | Indoline-2-carboxylate | clockss.org |

Coupling Reactions (e.g., Suzuki Coupling) for this compound Derivatives

Coupling reactions are powerful tools for the functionalization of the indole nucleus, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, has been applied to this compound derivatives to create substituted analogs.

Research has demonstrated a method for the selective bromination of 2-carboxyindoles followed by Suzuki cross-coupling with various aryl and heteroaryl boronic acids. researchgate.net This solid-phase synthesis approach allows for the convenient modification and substitution at the 3-position of the indole ring, yielding 3-substituted indoles in good yields (42-98%) after purification. researchgate.net The synthesis of N-aryl substituted pyrrole- and this compound esters has also been described using coupling reactions with arylboronic acids. researchgate.net

Palladium catalysis is central to these transformations. A practical method for the Suzuki coupling involves the selective arylation of unprotected or N-protected indoles at the C2-position through direct C–H bond activation using an electrophilic Pd(TFA)₂ catalyst. ias.ac.in This protocol is operationally simple, utilizing a dioxane/water mixture and air as the oxidant at room temperature. ias.ac.in While this C-H activation approach is powerful for the indole core, derivatization of this compound often proceeds through halogenated intermediates. For example, chloroindoles, oxindoles, and azaindoles have been shown to be excellent substrates for Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids using a palladium precatalyst system (P1) and K₃PO₄ as a base, affording high yields of the coupled products. nih.gov An aqueous method using a Pd/SSPhos catalyst has also been shown to be effective for the coupling of chloroindoles. rsc.org

Beyond Suzuki coupling, other catalytic systems are employed for synthesizing this compound derivatives. A ligand-free, copper-catalyzed cascade process involving condensation, coupling, and deformylation has been developed to produce this compound esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. nih.govrsc.org Similarly, a microwave-assisted version of this reaction in an ionic liquid provides excellent yields under mild conditions. scielo.br Ligand-free copper-catalyzed Ullmann coupling reactions have also been used to access a variety of this compound derivatives, including esters and amides. researchgate.net

| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Reference(s) |

| Suzuki Coupling | Pd catalyst, Base | 3-Bromo-2-carboxyindoles, Aryl/heteroaryl boronic acids | 3-Aryl/heteroaryl-2-carboxyindoles | researchgate.net |

| Suzuki Coupling (C-H Activation) | Pd(TFA)₂ | Indoles, Aryl boronic acids | 2-Arylated indoles | ias.ac.in |

| Suzuki-Miyaura Coupling | Pd precatalyst (P1), K₃PO₄ | Chloroindoles, Aryl/heteroaryl boronic acids | Aryl/heteroaryl indoles | nih.gov |

| Copper-Catalyzed Cascade | CuI (ligand-free) | 2-Halo aryl aldehydes, Ethyl isocyanoacetate | This compound esters | nih.govrsc.org |

| Ullmann Coupling | CuI / L-proline | 2-Bromotrifluoroacetanilide, 1-Alkyne | Substituted indoles | researchgate.net |

Reductive Amination in this compound Functionalization

First, the this compound is reduced to the corresponding alcohol, indole-2-methanol. This reduction is commonly achieved using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF). nih.govrsc.org

Next, the resulting indole-2-methanol is oxidized to indole-2-carbaldehyde. nih.govrsc.org This oxidation can be carried out using various reagents, with activated manganese dioxide (MnO₂) and pyridinium (B92312) dichromate (PDC) being effective choices. nih.govrsc.org

Finally, the synthesized indole-2-carbaldehyde undergoes reductive amination. This step involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. A common reducing agent for this step is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). nih.govresearchgate.net For example, indole-2-carbaldehydes have been converted to the desired indolylmethylamines by reductive amination with various amines using Na(OAc)₃BH in the presence of acetic acid. nih.gov This approach has been used to synthesize a variety of 2-(aminomethyl)indoles, which are valuable for medicinal chemistry research. nih.gov

This sequence allows for the conversion of the C2-carboxylic acid group into a C2-aminomethyl group, providing access to a different class of indole derivatives. The process can be summarized as: this compound → Indole-2-methanol → Indole-2-carbaldehyde → 2-(Aminoalkyl)indole

| Step | Reaction Type | Reagents | Intermediate/Product | Reference(s) |

| 1 | Carboxylic Acid Reduction | Lithium aluminium hydride (LiAlH₄) | Indole-2-methanol | nih.govrsc.org |

| 2 | Alcohol Oxidation | Manganese dioxide (MnO₂) or Pyridinium dichromate (PDC) | Indole-2-carbaldehyde | nih.govrsc.org |

| 3 | Reductive Amination | Amine (R¹R²NH), Na(OAc)₃BH or NaBH₃CN | 2-((R¹,R²-amino)methyl)indole | nih.govresearchgate.net |

Synthesis of Bis(indolyl)methanes from this compound

Bis(indolyl)methanes (BIMs) are a class of compounds characterized by two indole moieties attached to a single methane (B114726) carbon. They are typically synthesized through the electrophilic substitution reaction of indole (or substituted indoles) with aldehydes or ketones. tandfonline.comlongdom.org This reaction is generally catalyzed by protic or Lewis acids. tandfonline.combenthamscience.com The mechanism involves the acid-catalyzed formation of an azafulvenium salt intermediate from the reaction of an indole molecule with the carbonyl compound. This electrophilic intermediate then rapidly reacts with a second indole molecule to form the final bis(indolyl)methane product. longdom.org

The vast majority of literature methods for BIM synthesis utilize indoles that are unsubstituted or substituted with electron-donating groups at the C3 position, which is the most nucleophilic site of the indole ring. tandfonline.comrsc.org The presence of a carboxylic acid group at the C2-position, as in this compound, significantly alters the electronic properties of the indole ring. The -COOH group is strongly electron-withdrawing, which deactivates the indole ring towards electrophilic substitution reactions. This deactivation would make the direct condensation of this compound with aldehydes or ketones to form a C3-linked bis(indolyl)methane highly challenging under standard conditions.

While there is extensive literature on the synthesis of BIMs from indole and its C3-unsubstituted derivatives, tandfonline.comlongdom.orgbenthamscience.comtandfonline.comrsc.orgmdpi.comacs.org direct synthesis starting from this compound is not a commonly reported or facile transformation. The reaction's success hinges on the nucleophilicity of the C3 position, which is compromised by the C2-carboxyl group. Therefore, the synthesis of bis(indolyl)methanes typically proceeds from indole itself, rather than from this compound. For example, a catalyst-free and solvent-free method involves simply mixing an aryl aldehyde with two equivalents of indole and allowing them to react at ambient temperature. tandfonline.comresearchgate.net Numerous acid catalysts, including gluconic acid, rsc.org taurine, acs.org and aluminum triflate, tandfonline.com have also been shown to efficiently promote the condensation of indoles with carbonyl compounds.

Advanced Spectroscopic and Computational Characterization in Indole 2 Carboxylic Acid Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of indole-2-carboxylic acid. Each technique offers unique insights into different aspects of its atomic and molecular framework.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups and studying the hydrogen-bonding interactions within this compound. The solid-state IR spectrum is significantly influenced by intermolecular forces, particularly the hydrogen bonds involving the carboxylic acid and indole (B1671886) N-H groups. researchgate.net

Analysis of the IR spectrum confirms the presence of intermolecular N–H⋯O hydrogen bonds. mdpi.com For instance, a sharp band observed around 3350 cm⁻¹ is assigned to the N-H stretching vibration, indicating its involvement in a hydrogen bond. researchgate.net The vibrational frequencies obtained from experimental spectra show a strong correlation with those predicted by theoretical calculations, which aids in the precise assignment of vibrational modes. ajol.inforesearchgate.net Studies on derivatives like 5-methoxy-1H-indole-2-carboxylic acid have also used IR spectroscopy to differentiate between polymorphs by identifying shifts in vibrational bands, underscoring the technique's sensitivity to subtle structural changes. mdpi.comnih.gov

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | ~3350 | N-H stretching, indicative of intermolecular N–H⋯O hydrogen bonding. researchgate.net |

| ν(O-H) | Broad band, typically 2500-3300 | O-H stretching of the carboxylic acid, broadened due to hydrogen bonding. |

| ν(C=O) | ~1700 | C=O stretching of the carboxylic acid. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR spectra recorded in DMSO-d₆, the acidic proton of the carboxylic group appears as a broad singlet at approximately 13.0 ppm, while the indole N-H proton is observed around 11.8 ppm. chemicalbook.com The aromatic protons on the indole ring typically resonate between 7.0 and 7.7 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data, with the carboxylic carbon appearing at a characteristic downfield shift. While specific data for the parent compound is compiled from various sources, detailed NMR characterization, including 2D techniques like COSY, HSQC, and HMBC, has been extensively reported for various derivatives, confirming structural assignments and elucidating complex spin systems. mdpi.comdoi.orgrsc.org These advanced techniques are crucial for unambiguously assigning protons and carbons, especially in substituted this compound derivatives. doi.org

| Assignment | Shift (ppm) | Description |

|---|---|---|

| -COOH | ~13.0 | Carboxylic acid proton. chemicalbook.com |

| N-H | ~11.8 | Indole N-H proton. chemicalbook.com |

| H-4, H-7 | 7.67, 7.48 | Aromatic protons. chemicalbook.com |

| H-3, H-5, H-6 | 7.26, 7.14, 7.08 | Aromatic protons. chemicalbook.com |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The compound has a molecular weight of approximately 161.16 g/mol . nih.govnist.gov In electron ionization (EI) mass spectra, the molecular ion peak (M⁺) is observed at m/z 161. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental formula (C₉H₇NO₂). mdpi.comrsc.org Tandem mass spectrometry (MS-MS) experiments on the protonated molecule ([M+H]⁺, m/z 162) reveal characteristic fragmentation patterns, such as the loss of water and carbon monoxide, which are diagnostic for carboxylic acids and indole rings. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also utilized for the analysis of this compound and its derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. In aqueous solutions, the UV spectrum of this compound displays distinct absorption bands. srce.hr These bands are attributed to π→π* electronic transitions within the aromatic indole system. ajol.info

The spectrum typically shows maxima around 292 nm, which is an overlap of the ¹Lₐ and ¹Lₑ transitions, and other bands at 218 nm (¹Bₑ) and 202 nm (¹Bₐ). srce.hr The position of these absorption maxima can be influenced by the solvent and pH. Studies on the protonation of this compound in acidic media have been conducted by monitoring changes in its UV spectrum. srce.hrsrce.hr

| Absorption Maxima (λ_max) | Electronic Transition | Reference |

|---|---|---|

| 292 nm | ¹Lₐ and ¹Lₑ (overlapped) | srce.hrmdpi.com |

| 218 nm | ¹Bₑ | srce.hr |

| 202 nm | ¹Bₐ | srce.hr |

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net

One reported crystalline form is orthorhombic, belonging to the space group Pna2₁. researchgate.netresearchgate.net In this structure, two chains of this compound molecules form a planar ribbon. These ribbons are held together by a network of intermolecular hydrogen bonds, specifically O–H⋯O bonds between carboxylic acid groups and N–H⋯O bonds between the indole N-H and a carboxylic oxygen atom. researchgate.netresearchgate.net The oxygen atom of the carboxylic group acts as an acceptor for two hydrogen bonds. researchgate.net The existence of different crystalline forms, or polymorphs, has been investigated for derivatives such as 5-methoxy-1H-indole-2-carboxylic acid, which was found to crystallize in a monoclinic system (space group P2₁/c), forming cyclic dimers through O-H⋯O hydrogen bonds. mdpi.comnih.govdntb.gov.ua

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netresearchgate.net |

| Space Group | Pna2₁ | researchgate.netresearchgate.net |

| a (Å) | 30.144(6) | researchgate.netresearchgate.net |

| b (Å) | 6.466(1) | researchgate.netresearchgate.net |

| c (Å) | 3.819(1) | researchgate.netresearchgate.net |

| V (ų) | 744.4(3) | researchgate.netresearchgate.net |

| Z | 2 | researchgate.netresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Computational Chemistry and Molecular Modeling Studies

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for complementing experimental data and providing deeper insights into the properties of this compound. researchgate.net Theoretical studies are used to calculate the optimized molecular geometry, vibrational frequencies (IR spectra), and electronic properties. ajol.inforesearchgate.net

Calculated bond lengths and angles for the most stable conformer of the this compound monomer show good agreement with experimental results from X-ray diffraction. researchgate.netresearchgate.net Furthermore, simulated IR spectra closely match experimental spectra, aiding in the assignment of complex vibrational modes. researchgate.netajol.info

Computational models are also employed to study electronic characteristics. The analysis of Frontier Molecular Orbitals (FMOs) reveals details about intramolecular charge transfer, which is relevant to the molecule's reactivity. ajol.inforesearchgate.net These studies have been performed in the gas phase as well as in different solvents to understand environmental effects on the molecular structure and properties. ajol.inforesearchgate.net Such comprehensive computational analyses are crucial for understanding polymorphism and predicting the behavior of the molecule in various chemical environments. nih.govdntb.gov.ua

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool in the study of this compound (I2CA), providing profound insights into its electronic structure, reactivity, and molecular properties. researchgate.netajchem-a.com DFT calculations allow for the optimization of the molecule's geometry and the prediction of various spectroscopic and electronic characteristics, which complement and help interpret experimental findings. researchgate.netresearchgate.net Commonly employed methods include the B3LYP functional combined with basis sets like 6-311++G(d,p) or 6-31G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netaip.org

Geometry Optimization and Energetics of this compound

Theoretical geometry optimization of this compound is a fundamental step in computational analysis. Using DFT methods, researchers can predict the most stable three-dimensional structure of the molecule in the gas phase or in different solvent environments. researchgate.net These calculations determine key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Studies have shown excellent agreement between the computed structural parameters of I2CA and experimental data obtained from X-ray diffraction (XRD). researchgate.netresearchgate.net For instance, DFT calculations have accurately predicted the planarity of the indole ring and the orientation of the carboxylic acid group. researchgate.netaip.org In the solid state, crystallographic analysis reveals that I2CA molecules form planar ribbons held together by intermolecular O–H···O and N–H···O hydrogen bonds. researchgate.net Computational studies have explored various possible conformers and hydrogen-bonding arrangements, such as the formation of cyclic dimers, which are crucial for understanding its self-assembly on surfaces. aip.orgnih.gov DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize the geometries and determine the energetics of different dimer and trimer configurations. aip.org

A comprehensive analysis using the B3LYP/6-311++G(d,p) basis set calculated the Self-Consistent Field (SCF) energy for I2CA in the gas phase to be -552.554 Hartrees. researchgate.net The optimized geometric parameters show strong correlations with experimental XRD values. researchgate.net

Table 1: Selected Optimized and Experimental Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated (DFT/B3LYP) researchgate.net | Experimental (XRD) researchgate.netresearchgate.net |

|---|---|---|---|

| Bond Length (Å) | C-C (ring) | 1.376 - 1.460 | - |

| C=O | - | 1.258 | |

| C-O | - | 1.272 | |

| N-H | - | 0.860 | |

| Bond Angle (°) | O-C-O | 121.548 | 121.51 |

| C-C-O | 125.9 | 125.8 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. acs.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability, chemical reactivity, and the dynamics of intramolecular charge transfer (ICT). researchgate.netajol.info

For this compound, the HOMO is primarily located on the electron-rich indole ring system, while the LUMO is more delocalized over the carboxylic acid group and adjacent atoms. researchgate.netsmolecule.com This distribution facilitates intramolecular charge transfer from the indole moiety to the carboxylic acid group upon electronic excitation. researchgate.netajol.info A small energy gap indicates high chemical reactivity and lower kinetic stability, as electrons can be easily excited to a higher energy level. nih.gov FMO analysis of I2CA has revealed its potential for bioactivity, stemming from this inherent charge transfer capability. ajol.info

Table 2: Calculated FMO Energies and Related Parameters for this compound (Gas Phase)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.41 |

| ELUMO | -1.52 |

| Energy Gap (Egap) | 4.89 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. lupinepublishers.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. lupinepublishers.comresearchgate.net The MEP map is typically color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). lupinepublishers.com

In the MEP map of this compound, the most negative potential (red region) is concentrated around the oxygen atoms of the carboxylic group, highlighting them as the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.netmdpi.com Conversely, the most positive potential (blue region) is located on the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atom of the indole's N-H group. researchgate.netmdpi.com These sites are prone to nucleophilic attack and act as hydrogen bond donors. researchgate.net This detailed charge landscape is crucial for understanding the molecule's intermolecular interactions and its binding behavior with biological receptors. researchgate.net

Topological Assessments (e.g., LOL, RDG, ELF)

Topological analysis of electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. researchgate.net Techniques such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to characterize these features. researchgate.netnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods reveal the regions of electron localization in a molecule. nih.gov For this compound, ELF and LOL analyses help to distinguish core, bonding, and lone pair electrons, providing a clear depiction of its covalent bond structure and the localization of electron pairs on atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. researchgate.netnih.gov By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, one can distinguish between these different interaction types. In I2CA, RDG analysis confirms the presence of intramolecular hydrogen bonds and other non-covalent interactions that contribute to the stability of its specific conformations. researchgate.net

These topological assessments offer a detailed picture of the electronic environment, complementing the insights gained from FMO and MEP analyses. researchgate.net

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. nih.gov Computational chemistry allows for the prediction of the NLO properties of molecules like this compound. Key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first-order (β) and second-order (γ) hyperpolarizabilities, can be calculated using DFT methods. nih.gov